tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a thiazolidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazolidine rings. The tert-butyl group is introduced through a tert-butylation reaction, which is often carried out using tert-butyl chloride and a strong base such as sodium hydride. The final step involves the coupling of the thiazolidine and pyrrolidine rings under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target enzyme and pathway.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- This compound analogs
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity for certain molecular targets.
Properties
Molecular Formula |
C13H22N2O4S |
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Molecular Weight |
302.39 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
CABJFRFFUZMDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)O |
Origin of Product |
United States |
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